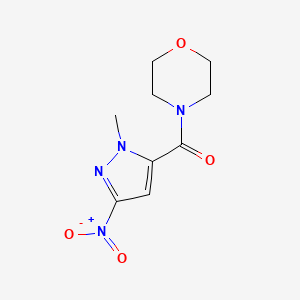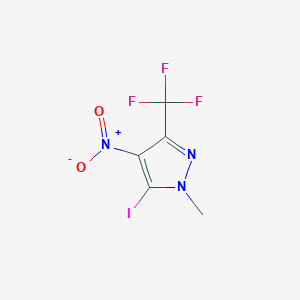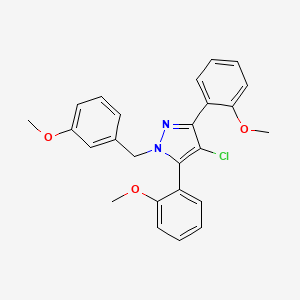![molecular formula C19H17BrN2O3 B10910138 5-bromo-N'-[(E)-(2-propoxyphenyl)methylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B10910138.png)
5-bromo-N'-[(E)-(2-propoxyphenyl)methylidene]-1-benzofuran-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-N’~2~-[(E)-1-(2-PROPOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE: is a complex organic compound with the molecular formula C26H19BrN4O2 and a molecular weight of 499.371 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N’~2~-[(E)-1-(2-PROPOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation reaction between 5-bromo-2-benzofuran-2-carbohydrazide and 1-(2-propoxyphenyl)methylidene . The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N’~2~-[(E)-1-(2-PROPOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
5-BROMO-N’~2~-[(E)-1-(2-PROPOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-BROMO-N’~2~-[(E)-1-(2-PROPOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-BROMO-1-BENZOFURAN-2-CARBOXYLIC ACID
- 5-BROMO-N’~2~-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE
Uniqueness
5-BROMO-N’~2~-[(E)-1-(2-PROPOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of the propoxyphenyl group and the bromine atom at the benzofuran ring . These structural elements contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C19H17BrN2O3 |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
5-bromo-N-[(E)-(2-propoxyphenyl)methylideneamino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H17BrN2O3/c1-2-9-24-16-6-4-3-5-13(16)12-21-22-19(23)18-11-14-10-15(20)7-8-17(14)25-18/h3-8,10-12H,2,9H2,1H3,(H,22,23)/b21-12+ |
InChI Key |
UHTZKGXLIGMFML-CIAFOILYSA-N |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC3=C(O2)C=CC(=C3)Br |
Canonical SMILES |
CCCOC1=CC=CC=C1C=NNC(=O)C2=CC3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B10910061.png)
![Tert-butyl {[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B10910077.png)
![6-[(2-Methylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10910080.png)
![N-(5-chloro-2-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10910081.png)
![4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B10910083.png)
![2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10910088.png)
![N'-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}-2-phenylacetohydrazide](/img/structure/B10910096.png)

![N-(4-chlorophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarboxamide](/img/structure/B10910102.png)
![5-[(2-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B10910119.png)

![[1-(4-methylbenzyl)-1H-pyrazol-3-yl]methanol](/img/structure/B10910126.png)

![4-chloro-2-[(E)-(2-{4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B10910128.png)
